molecular formula C24H34N2O6S2 B5232818 1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine

1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine

Cat. No.: B5232818
M. Wt: 510.7 g/mol
InChI Key: WDTDJXDHMAVRAJ-UHFFFAOYSA-N
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Description

1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two butoxyphenyl groups attached to the sulfonyl groups on the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-butoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted piperazine compounds.

Scientific Research Applications

1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the butoxyphenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-bis[(4-methoxyphenyl)sulfonyl]piperazine
  • 1,4-bis[(4-ethoxyphenyl)sulfonyl]piperazine
  • 1,4-bis[(4-propoxyphenyl)sulfonyl]piperazine

Uniqueness

1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and biological activity. The length of the butoxy chain can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.

Properties

IUPAC Name

1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6S2/c1-3-5-19-31-21-7-11-23(12-8-21)33(27,28)25-15-17-26(18-16-25)34(29,30)24-13-9-22(10-14-24)32-20-6-4-2/h7-14H,3-6,15-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTDJXDHMAVRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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